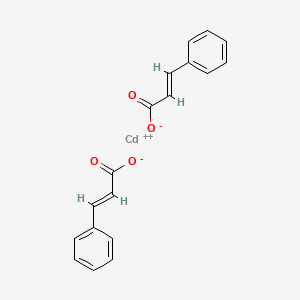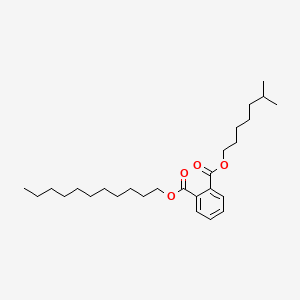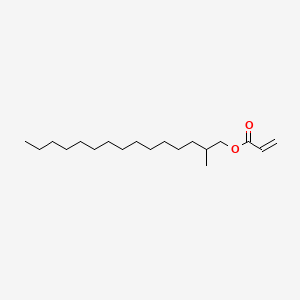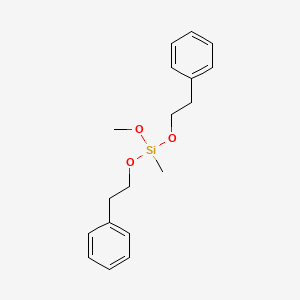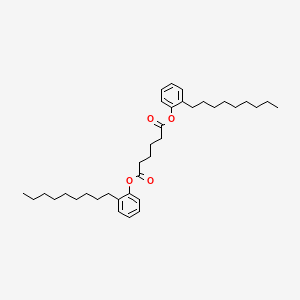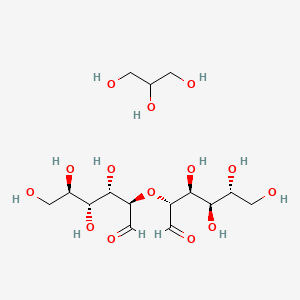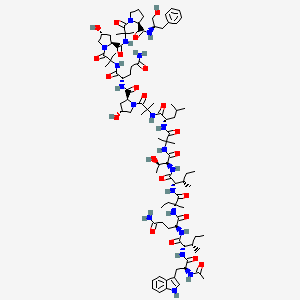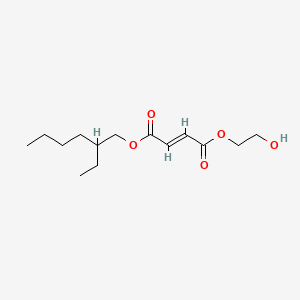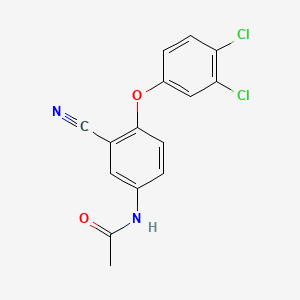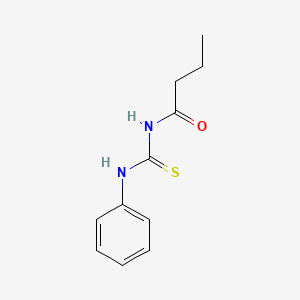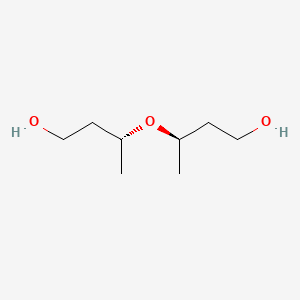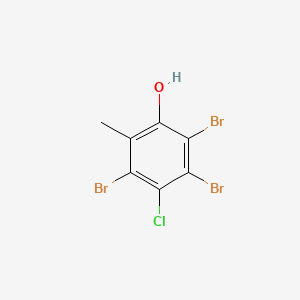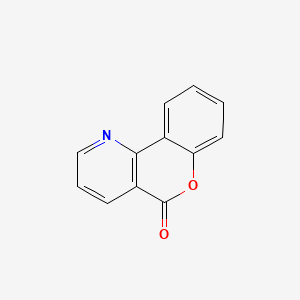
Benzocarbazole, dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzocarbazole, dimethyl- is a nitrogen-containing aromatic heterocycle that belongs to the carbazole family. These compounds are known for their π-excessive aromaticity and are widely studied due to their presence in natural products, alkaloids, and medicinally active compounds . Benzocarbazole derivatives have gained significant attention in organic chemistry and materials science for their unique electronic and photophysical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of benzocarbazole, dimethyl- typically involves benzannulation strategies. These methods include both classical and non-classical approaches to construct the carbazole core. One common method is the intramolecular cyclization of 3-cyanoacetamide pyrroles using an AC-SO3H catalyst . This method is effective for synthesizing benzo[a]carbazole frameworks through intramolecular cyclization.
Industrial Production Methods: Industrial production of benzocarbazole derivatives often involves large-scale cyclization reactions under controlled conditions. The use of specific catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Benzocarbazole, dimethyl- undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and oxygen under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can result in various alkylated or halogenated derivatives .
Aplicaciones Científicas De Investigación
Benzocarbazole, dimethyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and materials.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Mecanismo De Acción
The mechanism of action of benzocarbazole, dimethyl- involves its interaction with molecular targets and pathways. In the context of DSSCs, it acts as a sensitizer, facilitating electron injection into the titanium dioxide (TiO2) interface . The compound’s electronic structure and intramolecular charge transfer properties play a crucial role in its effectiveness as a sensitizer.
Comparación Con Compuestos Similares
Carbazole: A parent compound with a similar structure but without the benzene ring fusion.
Indolocarbazole: Contains an indole moiety fused with a carbazole core.
Carboline: Another nitrogen-containing heterocycle with a different ring structure.
Uniqueness: Benzocarbazole, dimethyl- is unique due to its specific electronic and photophysical properties, which make it suitable for applications in optoelectronic devices and solar cells . Its ability to undergo various chemical reactions and form stable derivatives further enhances its versatility in scientific research and industrial applications.
Propiedades
Número CAS |
64859-55-8 |
|---|---|
Fórmula molecular |
C18H15N |
Peso molecular |
245.3 g/mol |
Nombre IUPAC |
5,6-dimethyl-11H-benzo[a]carbazole |
InChI |
InChI=1S/C18H15N/c1-11-12(2)17-15-9-5-6-10-16(15)19-18(17)14-8-4-3-7-13(11)14/h3-10,19H,1-2H3 |
Clave InChI |
IUUXXLSAGIAZJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C3=CC=CC=C13)NC4=CC=CC=C42)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


